
Cholesterylstearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl stearate is a chemical compound that belongs to the class of cholesteryl esters. It is formed by the esterification of cholesterol with stearic acid. The molecular formula of cholesteryl stearate is C45H80O2, and it has a molecular weight of 653.12 g/mol . This compound is commonly found in various biological systems and is known for its role in lipid metabolism and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically takes place under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride to form cholesteryl stearate .
Industrial Production Methods
In industrial settings, cholesteryl stearate is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of cholesteryl stearate .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl stearate undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.
Oxidation: Cholesteryl stearate can be oxidized to form cholesteryl hydroperoxides.
Hydrolysis: The ester bond in cholesteryl stearate can be hydrolyzed to yield cholesterol and stearic acid.
Transesterification: Cholesteryl stearate can undergo transesterification with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions
Oxidation: Oxygen, light, and sometimes metal catalysts.
Hydrolysis: Acidic or basic conditions, esterases.
Transesterification: Lipases, mild temperatures.
Major Products Formed
Oxidation: Cholesteryl hydroperoxides.
Hydrolysis: Cholesterol and stearic acid.
Transesterification: Different cholesteryl esters.
Scientific Research Applications
Cholesteryl stearate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Cholesteryl stearate exerts its effects primarily through its role in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and stearic acid. Cholesterol is then utilized in various cellular processes, including membrane synthesis and hormone production . The esterification and hydrolysis of cholesteryl stearate are regulated by enzymes such as esterases and lipases .
Comparison with Similar Compounds
Cholesteryl stearate is similar to other cholesteryl esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl palmitate. These compounds differ in the fatty acid moiety esterified to cholesterol.
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Cholesteryl stearate is unique due to its specific fatty acid component, stearic acid, which influences its physical and chemical properties. For example, cholesteryl stearate has a higher melting point compared to cholesteryl oleate and cholesteryl linoleate .
Properties
Molecular Formula |
C45H80O2 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |
InChI Key |
XHRPOTDGOASDJS-QAYFBHNISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
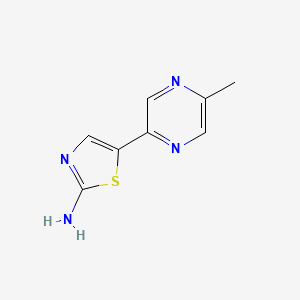
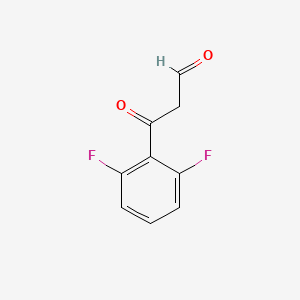
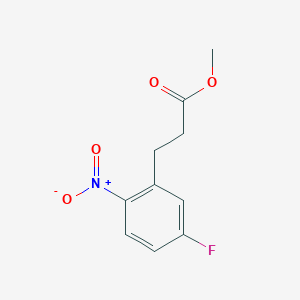
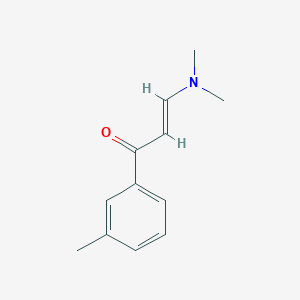
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)
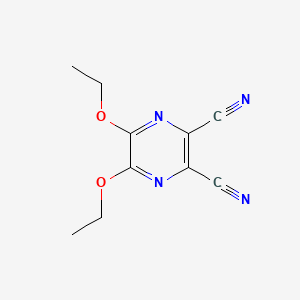
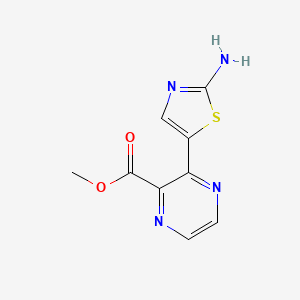
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)

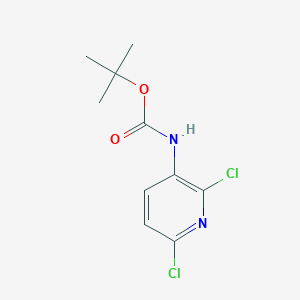
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
